REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1F)[C:5]([NH:7][CH2:8][C:9]([OH:11])=[O:10])=[O:6].[F:16]C1C=CC(F)=CC=1C(Cl)=O>>[F:16][C:12]1[CH:13]=[CH:14][C:2]([F:1])=[CH:3][C:4]=1[C:5]([NH:7][CH2:8][C:9]([OH:11])=[O:10])=[O:6]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)NCC(=O)O)C=CC1F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)Cl)C=C(C=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)NCC(=O)O)C=C(C=C1)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |